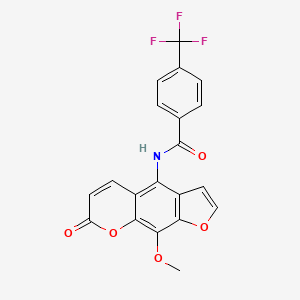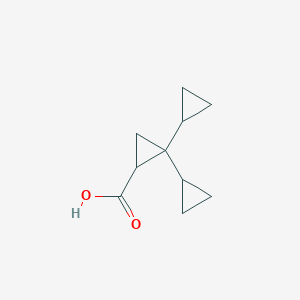
2,2-dicyclopropylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dicyclopropylcyclopropane-1-carboxylic acid is a unique organic compound characterized by its three cyclopropane rings. This compound falls under the category of carboxylic acids, which are known for their carboxyl functional group (-COOH). The presence of multiple cyclopropane rings in its structure makes it an interesting subject for chemical research due to the inherent strain and reactivity associated with cyclopropane rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dicyclopropylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with a suitable base to form the cyclopropylmethyl anion, which then undergoes a series of reactions to introduce the carboxyl group. Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with carbon dioxide to form the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to produce this compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dicyclopropylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Applications De Recherche Scientifique
2,2-Dicyclopropylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-dicyclopropylcyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The compound’s cyclopropane rings introduce strain, making it highly reactive and capable of forming covalent bonds with nucleophilic sites on enzymes and proteins. This reactivity can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog with a single cyclopropane ring.
2,2-Dichlorocyclopropanecarboxylic acid: Contains chlorine substituents on the cyclopropane ring.
1-Aminocyclopropane-1-carboxylic acid: An amino acid derivative with a cyclopropane ring.
Uniqueness
2,2-Dicyclopropylcyclopropane-1-carboxylic acid is unique due to the presence of three cyclopropane rings, which impart significant ring strain and reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2,2-dicyclopropylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c11-9(12)8-5-10(8,6-1-2-6)7-3-4-7/h6-8H,1-5H2,(H,11,12) |
Clé InChI |
LAIUQHIEFSCKNI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2(CC2C(=O)O)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)



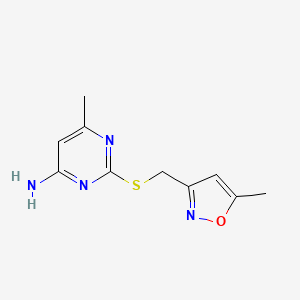
![4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14898459.png)
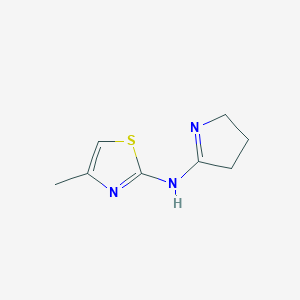
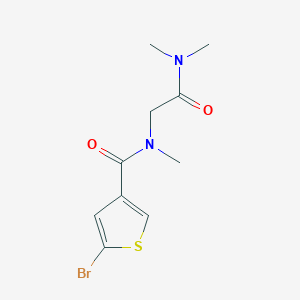
![7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)

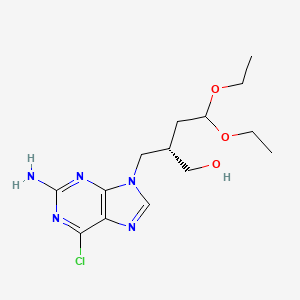
![4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14898495.png)
